molecular formula C9H9N3S B2784005 4-(Methylamino)quinazoline-2-thiol CAS No. 120394-10-7

4-(Methylamino)quinazoline-2-thiol

Cat. No. B2784005
CAS RN: 120394-10-7
M. Wt: 191.25
InChI Key: LKPDAYQNHFAZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves various methods. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which leads to quinazolin-4(3H)-ones. This method is transition-metal-free, external oxidant-free, and easy to perform .


Molecular Structure Analysis

The molecular formula of 4-(Methylamino)quinazoline-2-thiol is C9H9N3S, with a molecular weight of 191.26 g/mol. Its IUPAC name is 4-(methylamino)-2(1H)-quinazolinethione. The InChI code is 1S/C9H9N3S/c1-10-8-6-4-2-3-5-7(6)11-9(13)12-8/h2-5H,1H3,(H2,10,11,12,13) .


Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction. These hybrids exhibit multi-faceted biological activity, targeting specific and multiple disease-related pathways .


Physical And Chemical Properties Analysis

  • InChI Code : 1S/C9H9N3S/c1-10-8-6-4-2-3-5-7(6)11-9(13)12-8/h2-5H,1H3,(H2,10,11,12,13)

Scientific Research Applications

Antitubercular Activity

4-(Methylamino)quinazoline-2-thiol derivatives have demonstrated significant antimycobacterial activity against various strains of Mycobacterium spp., including Mycobacterium tuberculosis, Mycobacterium avium, Mycobacterium fortuitum, Mycobacterium kansasii, and Mycobacterium intracellulare. Some compounds in this class showed even higher activity than isoniazid against atypical mycobacterial strains, highlighting their potential as novel antitubercular agents (Kuneš et al., 2000).

Antimalarial and Antitumor Effects

Modifications of the 4-amino group in 2,4-diamino-6-[(aryl)thio]quinazolines, to include hydrazino and hydroxyamino moieties, have been explored for their potential to impact antimalarial and antitumor properties. However, these modifications were found to markedly reduce the antimalarial and antitumor properties of the series, suggesting the critical role of the 4-amino group in mediating these biological activities (Werbel & Degnan, 1987).

Antifungal Activity

Quinazoline derivatives have shown promising antifungal activities, with some novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives displaying good inhibitory effects against a range of fungi. The mechanism of action includes increased cell membrane permeability and inhibition of fungal growth, suggesting these compounds as potential antifungal agents (Xu et al., 2007).

Antimicrobial Activities

Certain 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant antibacterial and antifungal activities, highlighting the potential of quinazoline derivatives in developing new antimicrobial agents (Alagarsamy et al., 2007).

Synthesis and Theoretical Studies

The synthesis of quinazoline-2-thiols and their derivatives has been explored, inspired by their potential biological activity and utility in various applications. These compounds have been characterized by various spectroscopic methods, underscoring the ongoing interest in quinazoline derivatives for their versatile applications in medicinal chemistry (Kaur, Bansal, & Kaur, 2011).

Future Directions

Research on quinazoline derivatives continues to evolve. Scientists are designing and synthesizing new quinazoline-based compounds as potential drugs with anticancer potency against various cancers, including bladder cancer . The field of medicinal chemistry aims to intensify drug development by exploring hybridized pharmacophoric features and their potential roles in exhibiting various pharmacological activities .

properties

IUPAC Name

4-(methylamino)-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-10-8-6-4-2-3-5-7(6)11-9(13)12-8/h2-5H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPDAYQNHFAZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=S)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-N-methylquinazolin-4-amine (Example 39) (100 mg, 0.52 mmol), thiourea (47.5 mg, 0.62 mmol) and formic acid (0.02 mL, 0.52 mmol) in ethanol (5 mL) was refluxed for 1.5 h. After cooling to room temperature, the reaction mixture was neutralized with diluted NaOH aqueous solution. The solvent was removed under vacuum and the residue was purified by preparative HPLC eluting with acetonitrile and water to give the title compound (18 mg, 18%). 1H NMR (400 MHz, DMSO-d6) δ2.99 (d, J=4.8 Hz, 3H), 7.25 (t, J=7.6 Hz, 1H), 7.35 (d, J=8.0 Hz, 1H), 7.65-7.61 (m, 1H), 8.0 (d, J=8.0 Hz, 1H), 8.70 (d, J=4.4 Hz, 1H), 12.32 (s, 1H). MS 192 (MH+).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
47.5 mg
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
18%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.